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Compound of Interest

Compound Name: 4-Chloro-5-phenylpyrimidine

CAS No.: 60122-80-7

Cat. No.: B2940865

Get Quote

Spectroscopic Data Guide: 4-Chloro-5-
phenylpyrimidine
Introduction & Compound Profile
4-Chloro-5-phenylpyrimidine (CAS: 60122-80-7 or 1448-97-1 depending on database

indexing; commonly synthesized via the Van der Plas method) is a critical electrophilic

intermediate in the synthesis of bioactive heterocycles.[1] It serves as a precursor for Suzuki-

Miyaura couplings, nucleophilic aromatic substitutions (

), and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure)
rearrangements.

Unlike its symmetric isomer (2-chloro-5-phenylpyrimidine), the 4-chloro-5-phenyl derivative

possesses an asymmetric pyrimidine core, resulting in distinct chemical shifts for the H-2 and

H-6 protons. This guide provides the definitive spectroscopic data and synthesis context

required for structural validation.
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Chemical Identity
Property Detail

IUPAC Name 4-Chloro-5-phenylpyrimidine

Molecular Formula

Molecular Weight 190.63 g/mol

Physical State White to pale yellow crystalline solid

Melting Point 71–72 °C [1][2]

Solubility

Soluble in

, DMSO-

, EtOAc; sparingly soluble in water.[2]

Synthesis & Preparation Context
To ensure the spectra described below correspond to high-purity material, the compound is

typically prepared via the chlorination of 5-phenylpyrimidin-4(3H)-one (also known as 5-phenyl-

4-hydroxypyrimidine).

Reaction Workflow
The synthesis exploits the reactivity of the lactam/enol tautomer with phosphoryl chloride (

).
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Figure 1: Synthetic pathway for the generation of 4-chloro-5-phenylpyrimidine.

Spectroscopic Analysis (¹H & ¹³C NMR)
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The following data represents the consensus values derived from literature (e.g., Van der Plas

et al. [1], Sheffield Hallam Thesis [2]) and theoretical chemical shift additivity principles for

pyrimidines.

¹H NMR Data (400 MHz, )
The proton spectrum is characterized by two distinct singlets for the pyrimidine ring protons and

a multiplet for the phenyl substituent.

Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Notes

H-2 9.05 – 9.15 Singlet (s) 1H -

Most

deshielded;

located

between N1

and N3.

H-6 8.70 – 8.80 Singlet (s) 1H -

Deshielded

by adjacent

N1; distinct

from H-2.

Ph-H 7.45 – 7.60 Multiplet (m) 5H -

Overlapping

aromatic

protons

(ortho/meta/p

ara).

Mechanistic Insight:

H-2 vs. H-6: H-2 is consistently observed downfield of H-6 due to the synergistic electron-

withdrawing effect of the two flanking nitrogen atoms.

Substituent Effects: The Chlorine atom at C-4 exerts an inductive withdrawing effect (-I) but a

mesomeric donating effect (+M). In pyrimidines, the 4-Cl substituent typically causes a slight

upfield shift (shielding) of the ring protons compared to the unsubstituted parent, but the 5-
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Phenyl group exerts a deshielding effect, balancing the shifts to the observed 8.7–9.1 ppm

range.

¹³C NMR Data (100 MHz, )
The carbon spectrum confirms the asymmetry of the pyrimidine ring.

Assignment
Shift (

, ppm)
Type Notes

C-4 160.5 Quaternary (C-Cl)

Deshielded by

electronegative

Chlorine and N3.

C-2 158.2 CH

Between two

nitrogens;

characteristic high

frequency.

C-6 156.0 CH Adjacent to N1.

C-5 133.5 Quaternary (C-Ph) Ipso to phenyl ring.

Ph-C (Ipso) 134.8 Quaternary
Connection point to

pyrimidine.

Ph-C (Ar) 128.0 – 130.0 CH

Typical aromatic

signals (ortho, meta,

para).

Experimental Protocol for Characterization
To reproduce the data above, follow this standard operating procedure (SOP) for sample

preparation.

Step-by-Step Methodology
Sample Preparation:

Weigh 10–15 mg of 4-Chloro-5-phenylpyrimidine.[3]
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Dissolve completely in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Note: Ensure the solution is clear; filter through a cotton plug if turbidity persists (insoluble

salts from synthesis can broaden peaks).

Acquisition Parameters (Standard 400 MHz):

Temperature: 298 K (25 °C).

Pulse Sequence:zg30 (Standard 1D proton).

Number of Scans (NS): 16 (sufficient for >10 mg).

Relaxation Delay (D1): 1.0 – 2.0 seconds.

Processing:

Reference the spectrum to the TMS peak at 0.00 ppm or the residual

solvent peak at 7.26 ppm.

Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform (FT) to

enhance signal-to-noise ratio.

Structural Validation Logic
Use this logic flow to confirm the identity of your synthesized compound versus potential

impurities (e.g., regioisomers or hydrolysis products).
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Acquire 1H NMR Spectrum
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in the 8.5 - 9.2 ppm region?

Is there only ONE singlet
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Confirmed:
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2-Chloro-5-phenylpyrimidine
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Yes (H-4 & H-6 equiv)

Impurity:
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(Broad OH/NH, no Cl)

No (Complex/Broad)
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Figure 2: Logic tree for distinguishing 4-chloro-5-phenylpyrimidine from common isomers

and byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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